Acide isodésoxycholique

Vue d'ensemble

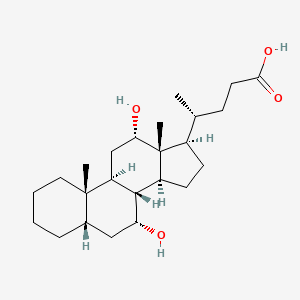

Description

C'est un composé naturel jouant un rôle important dans la biochimie hépatique et la cholérèse . Ce composé est connu pour ses effets sur le flux biliaire et la fonction hépatique, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

Isodeoxycholic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Isodeoxycholic acid, like other bile acids, primarily targets the liver and gallbladder. It interacts with the bile acid receptors in these organs, playing a crucial role in the digestion and absorption of dietary fats .

Mode of Action

Isodeoxycholic acid works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

Isodeoxycholic acid affects several biochemical pathways. It modulates the composition of mixed phospholipid-rich micelles, reducing bile acid cytotoxicity of bile and possibly decreasing the concentration of hydrophobic bile acids in the cholangiocytes . It also stimulates hepatobiliary secretion via Ca (2+)- and protein kinase C-alpha-dependent mechanisms and/or activation of p38 (MAPK) and extracellular signal-regulated kinases (Erk) resulting in insertion of transporter molecules into the canalicular membrane of the hepatocyte .

Pharmacokinetics

It is known that it is absorbed in the small intestine and transported to the liver, where it is conjugated with glycine or taurine and secreted into bile

Result of Action

The primary result of isodeoxycholic acid’s action is the reduction of cholesterol saturation in bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has cytoprotective and anti-inflammatory actions, which can be beneficial in the treatment of various liver diseases .

Analyse Biochimique

Biochemical Properties

Isodeoxycholic acid is involved in several biochemical reactions, particularly those related to bile acid metabolism. It has a greater critical micelle concentration than deoxycholic acid, indicating reduced detergent activity . Isodeoxycholic acid interacts with various enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, it inhibits spore germination induced by taurocholic acid in several Clostridium difficile strains and decreases the cytotoxicity of Clostridium difficile culture supernatants to Vero cells . These interactions highlight the compound’s role in modulating microbial activity and maintaining gut health.

Cellular Effects

Isodeoxycholic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isodeoxycholic acid has been shown to have choleretic effects, promoting bile flow and improving liver biochemistry . Additionally, it affects the growth of gut commensal bacteria species, indicating its role in maintaining gut microbiota balance .

Molecular Mechanism

The molecular mechanism of isodeoxycholic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. Isodeoxycholic acid inhibits the growth of certain gut bacteria by reducing their detergent activity . It also undergoes epimerization to form ursodeoxycholic acid, which has therapeutic effects in liver diseases . These molecular interactions underscore the compound’s role in maintaining liver and gut health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isodeoxycholic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isodeoxycholic acid can be stored at -20°C for up to three years in its powdered form . In in vitro and in vivo studies, isodeoxycholic acid has demonstrated consistent effects on bile flow and liver biochemistry over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of isodeoxycholic acid vary with different dosages in animal models. At lower doses, the compound promotes bile flow and improves liver function without significant adverse effects . At higher doses, isodeoxycholic acid may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose management in therapeutic applications.

Metabolic Pathways

Isodeoxycholic acid is involved in several metabolic pathways, including bile acid synthesis and metabolism. It is formed via the epimerization of deoxycholic acid by intestinal bacteria . The compound interacts with enzymes such as 7α-hydroxylase and 12α-hydroxylase, which are involved in bile acid synthesis . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of bile acid homeostasis.

Transport and Distribution

Isodeoxycholic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported via the enterohepatic circulation, where it is reabsorbed in the ileum and returned to the liver . The compound’s localization and accumulation in the liver and gut are critical for its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of isodeoxycholic acid plays a significant role in its activity and function. The compound is primarily localized in the liver and gut, where it exerts its choleretic and microbiota-modulating effects . Post-translational modifications and targeting signals direct isodeoxycholic acid to specific cellular compartments, ensuring its precise action within the cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide isodésoxycholique peut être synthétisé par épimérisation de l'acide désoxycholique par les bactéries intestinales . Le processus implique des conditions de réaction spécifiques qui favorisent la conversion de l'acide désoxycholique en this compound.

Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse de l'this compound implique généralement des réactions chimiques contrôlées dans des conditions spécifiques pour assurer une grande pureté et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide isodésoxycholique subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'ajout d'hydrogène, conduisant à la formation de composés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que la réduction peut produire des alcanes ou des alcools.

4. Applications de recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des acides biliaires et de leurs dérivés.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme outil de recherche biochimique.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de plusieurs mécanismes :

Effet cholérétique : Il stimule le flux biliaire, ce qui aide à la digestion et à l'absorption des graisses.

Biochimie hépatique : Il influence les enzymes hépatiques et les voies impliquées dans le métabolisme des acides biliaires.

Microbiote intestinal : Il affecte la composition et la fonction du microbiote intestinal, ce qui influence à son tour la santé générale.

Composés similaires :

Acide ursodeoxycholique : Un épimère de l'this compound avec des effets cholérétiques similaires mais des configurations moléculaires différentes.

Acide chénodeoxycholique : Un autre acide biliaire avec des fonctions similaires mais une tolérance et des effets différents chez l'homme.

Unicité : L'this compound est unique en raison de sa structure épimérique spécifique, ce qui lui confère des propriétés biochimiques et des effets distincts par rapport aux autres acides biliaires .

Comparaison Avec Des Composés Similaires

Ursodeoxycholic Acid: An epimer of isodeoxycholic acid with similar choleretic effects but different molecular configurations.

Chenodeoxycholic Acid: Another bile acid with similar functions but different tolerability and effects in humans.

Uniqueness: Isodeoxycholic acid is unique due to its specific epimeric structure, which gives it distinct biochemical properties and effects compared to other bile acids .

Propriétés

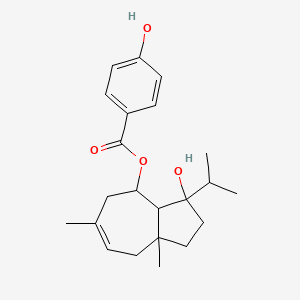

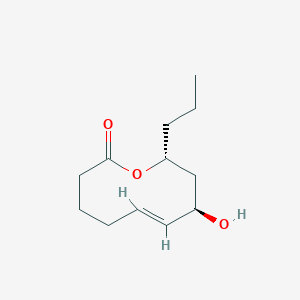

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAAZIHTDCFJX-QLEQUTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315756 | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-17-6 | |

| Record name | Isodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 7,12-dihydroxy-, (5beta,7alpha,12alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodeoxycholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TXX676B9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol](/img/structure/B1214470.png)

![2-[2-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1214480.png)

![N-[2-(3-acetamidophenyl)-3H-benzimidazol-5-yl]acetamide](/img/structure/B1214483.png)

![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)

![4-methyl-N-[3-[1-(phenylmethyl)-4-piperidinyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide](/img/structure/B1214485.png)

![N-[6-(1-oxopentylamino)-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B1214486.png)